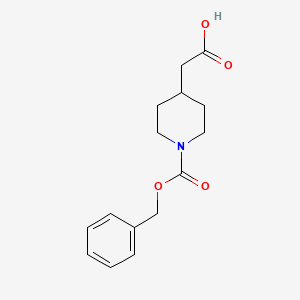

N-Cbz-4-piperidineacetic acid

説明

Historical Context and Evolution of Piperidine (B6355638) Chemistry in Organic Synthesis

The story of piperidine chemistry begins in the mid-19th century. The parent compound, piperidine, was first isolated in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours. wikipedia.org Both obtained it by reacting piperine, the alkaloid responsible for the pungency of black pepper (Piper nigrum), with nitric acid. wikipedia.org The name "piperidine" itself is derived from the Latin word for pepper, "piper," reflecting its natural origin.

Structurally, piperidine is a six-membered heterocyclic amine, containing five methylene (B1212753) bridges and one amine bridge. ijnrd.org In its early days, it was studied as a component of various natural alkaloids, including the fire ant toxin solenopsin (B1210030) and the toxic coniine found in poison hemlock. wikipedia.org However, as organic chemistry advanced, the role of piperidine evolved dramatically. Chemists recognized its utility not just as a structural motif but as a practical tool in synthesis.

Today, the piperidine framework is one of the most common heterocyclic structures found in pharmaceuticals. nih.gov It is a fundamental component in drugs spanning numerous classes, including antidepressants, antipsychotics, and analgesics. ijnrd.org This widespread application is due to the piperidine ring's ability to enhance properties like membrane permeability, metabolic stability, and receptor binding affinity in bioactive molecules. researchgate.net The evolution from a simple natural product isolate to a cornerstone of medicinal chemistry underscores the enduring importance of the piperidine scaffold in modern organic synthesis. nih.govresearchgate.net

Significance of N-Cbz-4-Piperidineacetic Acid as a Synthetic Intermediate

This compound, also known as 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acetic acid, represents a sophisticated evolution in the use of piperidine building blocks. Its significance lies in the strategic placement of two key functional groups: the N-Cbz group and the 4-acetic acid side chain.

The N-Cbz Protecting Group: The nitrogen atom of the piperidine ring is protected by a benzyloxycarbonyl (Cbz or Z) group. ontosight.airesearchgate.net This is a crucial feature, as the Cbz group is a well-established protecting group in organic synthesis. It temporarily masks the reactivity of the piperidine nitrogen, preventing it from participating in unwanted side reactions. ontosight.ai This allows chemists to perform chemical transformations on other parts of the molecule, such as the acetic acid side chain, with high selectivity. The Cbz group can then be reliably removed under specific conditions to reveal the free amine for subsequent reactions.

The 4-Acetic Acid Side Chain: The acetic acid moiety at the 4-position provides a reactive handle for a variety of chemical couplings. The carboxylic acid can be readily converted into esters, amides, or other functional groups, making it an ideal point of attachment for building larger, more complex molecules. This functionality is particularly valuable in medicinal chemistry for creating drug-linker systems or for connecting the piperidine scaffold to other pharmacophores.

This dual functionality makes this compound a highly valuable intermediate. It has been instrumental in the synthesis of a diverse range of target molecules, from complex natural products to novel pharmaceuticals. For instance, it has been utilized as a key precursor in the enantioselective total synthesis of intricate alkaloids such as (−)-ajmalicine and (−)-roxburghine C. acs.org Furthermore, its structural motif is central to the development of novel analgesics, specifically certain N-phenyl-N-(4-piperidinyl)amides, and serves as a building block for potential anti-tumor compounds. google.com

| Property | Data |

| IUPAC Name | 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acetic acid |

| CAS Number | 63845-28-3 tygersci.com |

| Molecular Formula | C₁₅H₁₉NO₄ |

| Molecular Weight | 293.32 g/mol |

| Appearance | White crystalline solid ontosight.ai |

| Melting Point | Approximately 137-139 °C |

| Table 1: Physicochemical Properties of this compound. |

Overview of Research Trajectories for this compound and its Derivatives

Current research involving this compound and related piperidine derivatives is focused on leveraging its synthetic utility to address challenges in medicine and materials science. The development of efficient and stereoselective methods for creating substituted piperidines remains a significant goal in modern organic chemistry. nih.govresearchgate.net

One major research trajectory is the use of this intermediate to build libraries of novel compounds for drug discovery. researchgate.net Scientists are exploring its derivatives for a wide range of pharmacological activities, including anti-cancer, antiviral, and anti-inflammatory properties. ijnrd.org The piperidine scaffold is a privileged structure in medicinal chemistry, and this compound provides a reliable entry point for creating new drug candidates. researchgate.net

Another key area of research is its application in the synthesis of peptidomimetics and prodrugs. Peptidomimetics are compounds that mimic the structure and function of peptides, and the piperidine acetic acid core is a valuable scaffold for their design. In one notable example, the parent structure of this compound was used to synthesize a cyclic prodrug of an RGD peptidomimetic. researchgate.net This research aimed to improve the cell membrane permeability of the parent drug by temporarily masking its charged groups, a common strategy to enhance bioavailability. researchgate.net

The synthesis of complex natural products and their analogues also continues to be an active field of research. The successful total synthesis of alkaloids like (−)-ajmalicine, which involved an intermediate derived from this compound, showcases the compound's power in constructing stereochemically dense and intricate molecular frameworks. acs.org These synthetic achievements not only demonstrate chemical ingenuity but also enable further biological study of rare natural compounds.

| Target Molecule/Class | Role of this compound Moiety | Reference(s) |

| Complex Alkaloids | Serves as a key chiral building block for multi-step total synthesis. | acs.org |

| Analgesics | Forms the core piperidine structure in novel N-phenyl-N-(4-piperidinyl)amides. | google.com |

| RGD Peptidomimetic Prodrugs | Used as a critical intermediate in constructing a drug designed for improved cell permeation. | researchgate.net |

| Anti-Tumor Compound Leads | Acts as a versatile intermediate for synthesizing complex molecules for biological screening. | ijnrd.org |

| Table 2: Examples of this compound as a Synthetic Intermediate. |

Structure

3D Structure

特性

IUPAC Name |

2-(1-phenylmethoxycarbonylpiperidin-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c17-14(18)10-12-6-8-16(9-7-12)15(19)20-11-13-4-2-1-3-5-13/h1-5,12H,6-11H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUNUQMSIKUGVKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363611 | |

| Record name | N-Cbz-4-piperidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63845-28-3 | |

| Record name | N-Cbz-4-piperidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for N Cbz 4 Piperidineacetic Acid

Established Synthetic Routes

Synthesis from 4,4-Piperidinediol Hydrochloride via Nucleophilic Substitution

A common and effective method for preparing N-Cbz-4-piperidineacetic acid begins with 4,4-piperidinediol hydrochloride. This route ultimately leads to the desired product through the derivation of an intermediate, N-Cbz-4-piperidone.

The initial step involves the reaction of 4,4-piperidinediol hydrochloride with sodium carbonate (Na₂CO₃) and benzyl (B1604629) chloroformate (CbzCl). chemicalbook.com This reaction is typically carried out in a solvent mixture of tetrahydrofuran (B95107) (THF) and water. chemicalbook.com The sodium carbonate acts as a base, facilitating the nucleophilic attack of the piperidine (B6355638) nitrogen on the benzyl chloroformate. This results in the formation of the N-Cbz protected piperidine ring.

For optimal results, the reaction is generally stirred at room temperature for several hours. chemicalbook.com Following the reaction, the mixture is worked up by dilution with ethyl acetate (B1210297) and an aqueous solution of sodium carbonate. The organic layers are then combined, dried, and concentrated. This process yields N-Cbz-4-piperidone as a colorless oil, often in high yields approaching 100%. chemicalbook.com

Table 1: Reaction Parameters for Synthesis from 4,4-Piperidinediol Hydrochloride

| Parameter | Condition |

| Starting Material | 4,4-Piperidinediol hydrochloride |

| Reagents | Sodium Carbonate (Na₂CO₃), Benzyl Chloroformate (CbzCl) |

| Solvent | Tetrahydrofuran (THF) - Water (1:1) |

| Temperature | Room Temperature |

| Reaction Time | 9 hours |

| Product | N-Cbz-4-piperidone |

| Yield | ~100% |

Reaction with Sodium Carbonate and Benzyl Chloroformate

Preparation from 4-Piperidinealkanoic Acid using Benzyloxycarbonyl Chloride

Another synthetic approach involves the direct N-protection of a 4-piperidinealkanoic acid with benzyloxycarbonyl chloride (Cbz-Cl). epo.org This method is advantageous as it directly introduces the Cbz protecting group onto the piperidine nitrogen of a precursor that already contains the acetic acid side chain, or a homologous alkyl chain. epo.org The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

Synthesis from 2-(Piperidin-4-yl)acetic Acid Hydrochloride

A specific example of the above method starts with 2-(piperidin-4-yl)acetic acid hydrochloride. This commercially available starting material is first protected at the secondary amino group with a carboxybenzyl (Cbz) protecting group. epo.org The resulting 2-(N-Cbz-piperidin-4-yl)acetic acid is then activated, for example, as a carboxylic acid chloride using oxalyl chloride, for subsequent reactions. epo.org

Derivations from N-Cbz-4-Piperidone

N-Cbz-4-piperidone, synthesized as described in section 2.1.1, serves as a versatile intermediate for obtaining this compound. This transformation can be achieved through various multi-step sequences. One common approach is the Wittig or Horner-Wadsworth-Emmons reaction to introduce a two-carbon chain at the 4-position, followed by hydrolysis or reduction to yield the desired acetic acid moiety. These derivations allow for the construction of the acetic acid side chain from the ketone functionality of N-Cbz-4-piperidone.

Ketone Reduction for β-Lactam Antibiotic Synthesis

While this compound itself lacks a ketone, its common precursor, 1-Cbz-4-piperidone, contains a ketone at the 4-position. The reduction of this ketone is a critical step in the synthesis of piperidine-based scaffolds for various applications, including the development of β-lactam antibiotics. grantome.com The ketone group in 1-Cbz-4-piperidone allows for nucleophilic additions and reductions, for instance, using agents like sodium borohydride (B1222165) (NaBH₄) to form the corresponding alcohol, benzyl 4-hydroxy-1-piperidinecarboxylate. This functionalized piperidine can then be incorporated into more complex structures, including the fusion of a six-membered piperidine ring to an azetidinone framework to create novel β-lactam compounds. grantome.comconicet.gov.ar The development of such synthetic routes is crucial for producing a new generation of antibiotics with potential stability against β-lactamase deactivation. conicet.gov.ar

Formation of Acetic Acid Side Chain

The introduction of the acetic acid side chain at the 4-position of the piperidine ring is a pivotal transformation. A common starting material for this process is 1-Cbz-4-piperidone. olemiss.educaymanchem.com Several synthetic strategies can be employed to achieve this one-carbon homologation.

One prominent method is the Horner-Wadsworth-Emmons (HWE) reaction . organic-chemistry.orgorganicchemistrydata.org This reaction involves treating the ketone (1-Cbz-4-piperidone) with a phosphonate (B1237965) ylide, such as triethyl phosphonoacetate, in the presence of a base (e.g., NaH). organic-chemistry.org This sequence typically generates an α,β-unsaturated ester, (1-Cbz-piperidin-4-ylidene)acetic acid ethyl ester. Subsequent catalytic hydrogenation (e.g., using H₂/Pd-C) reduces the exocyclic double bond, followed by hydrolysis of the ester group (e.g., with NaOH or LiOH) to yield the final carboxylic acid, this compound.

Another established method is the Wittig reaction , which is mechanistically similar to the HWE reaction but uses a phosphonium (B103445) ylide. organic-chemistry.orgscribd.com The reaction of 1-Cbz-4-piperidone with a stabilized ylide like (carboxymethylene)triphenylphosphorane can form the desired side chain. organic-chemistry.orgnih.gov

A more direct, albeit potentially lower-yielding, approach involves the reaction of a protected piperidine with a bromoacetate (B1195939) derivative. google.com For example, reacting 4-bromo-N-Cbz-piperidine with the enolate of a protected acetic acid or reacting N-Cbz-4-aminopiperidine with methyl bromoacetate can also lead to the formation of the acetic acid side chain after necessary transformations. google.com

Table 1: Key Reactions for Acetic Acid Side Chain Formation

| Reaction Name | Starting Material | Key Reagents | Intermediate Product |

|---|---|---|---|

| Horner-Wadsworth-Emmons | 1-Cbz-4-piperidone | Triethyl phosphonoacetate, Base (e.g., NaH) | α,β-Unsaturated ester |

| Wittig Reaction | 1-Cbz-4-piperidone | Phosphonium ylide (e.g., Ph₃P=CHCO₂Et) | α,β-Unsaturated ester |

| Alkylation | 4-Substituted-N-Cbz-piperidine | Bromoacetate derivative | Ester of this compound |

Advanced Synthetic Transformations and Derivatizations

The functional groups of this compound—the carboxylic acid and the protected amine—allow for a wide range of subsequent reactions, making it a valuable intermediate.

Carboxylic Acid Reactions

The carboxylic acid moiety is a primary site for derivatization, enabling the molecule to be linked to other chemical entities.

Esterification of the carboxylic acid group is a common transformation. evitachem.com This can be achieved through standard methods, such as Fischer esterification using an alcohol in the presence of a strong acid catalyst. More advanced methods utilize coupling agents to facilitate the reaction under milder conditions. The Steglich esterification, for instance, employs dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, which is effective even for sterically hindered alcohols and suppresses side reactions. organic-chemistry.org Another approach involves reacting the acid with an alkyl halide, like iodomethane, in the presence of a base such as potassium carbonate. chemicalbook.com

The formation of an amide bond is one of the most significant reactions of this compound, as it forms the basis of its use in peptide synthesis. researchgate.net This reaction involves coupling the carboxylic acid with a primary or secondary amine. To facilitate this, the carboxylic acid is typically activated using a peptide coupling reagent. uni-kiel.degoogle.com Commonly used reagents include carbodiimides like DCC or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions such as racemization. uni-kiel.degoogle.com Other powerful coupling reagents include phosphonium salts (e.g., PyBOP) and uronium salts (e.g., HBTU, HATU). uni-kiel.degoogle.com

Table 2: Common Coupling Reagents for Amidation

| Reagent Class | Example Reagents | Typical Additive |

|---|---|---|

| Carbodiimides | DCC, EDC | HOBt, HOAt |

| Phosphonium Salts | BOP, PyBOP | N/A |

| Uronium/Aminium Salts | HBTU, HATU, TBTU | DIEA, NMM |

Esterification

Peptide Synthesis Applications

This compound serves as a valuable, non-proteinogenic building block in peptide synthesis. ontosight.aivulcanchem.com The presence of the carbobenzyloxy (Cbz) group on the piperidine nitrogen serves as a robust protecting group, preventing the secondary amine from participating in unwanted reactions during peptide chain elongation. nih.govmdpi.com

In solid-phase peptide synthesis (SPPS), the carboxylic acid group of this compound is activated and coupled to the free N-terminus of a growing peptide chain anchored to a solid support. nih.gov The Cbz group is stable to the basic conditions often used for the removal of Fmoc protecting groups but can be cleaved under specific conditions, such as catalytic hydrogenation (H₂/Pd) or with strong acids like HBr in acetic acid, should further modification of the piperidine nitrogen be desired at a later stage. uni-kiel.denih.gov Its incorporation into peptide scaffolds is used to introduce conformational constraints or to act as a linker in drug-conjugate systems.

Selective Functionalization at the 4-Position

The presence of the carbobenzyloxy (Cbz) protecting group on the piperidine nitrogen allows for selective chemical transformations at other positions of the ring. The 4-position, in particular, is a common site for introducing chemical diversity. For instance, starting from 1-Cbz-4-piperidone, the ketone at the 4-position can be a versatile handle for various functionalizations. The acetic acid side chain at the 4-position of this compound provides a point for further modification, such as in the creation of drug-linker systems, and can enhance the solubility of the resulting molecules.

Derivatives of this compound with different functional groups at the 4-position exhibit a range of properties and applications. The table below summarizes some of these derivatives and their key features.

| Derivative | Functional Group at 4-Position | Key Features & Applications |

| 1-Cbz-4-piperidone | Ketone | Intermediate for β-lactam antibiotics and CNS drugs. |

| Benzyl 4-Hydroxy-1-piperidinecarboxylate | Hydroxyl | Can be oxidized to a ketone or used in ether formation. |

| 1-Cbz-4-cyanopiperidine | Cyano | Allows for nucleophilic substitution and conversion to an amine. |

| 1-Cbz-4-(aminomethyl)piperidine | Aminomethyl | Used for amine coupling, such as in peptide bond formation. |

Introduction of Functional Groups via Cbz Group Removal

The carbobenzyloxy (Cbz) group is a widely used protecting group for amines due to its stability under various conditions and its susceptibility to removal under specific, mild conditions. total-synthesis.com The removal of the Cbz group from this compound and its derivatives is a critical step that allows for the introduction of new functional groups at the nitrogen atom, thereby expanding the synthetic utility of the piperidine scaffold.

Several methods can be employed for the deprotection of the Cbz group, with catalytic hydrogenolysis being a common and efficient approach. highfine.com Other methods include cleavage with strong acids like hydrogen bromide (HBr) or reduction with sodium in liquid ammonia. highfine.com The choice of deprotection method often depends on the presence of other sensitive functional groups within the molecule. For example, if a molecule contains groups susceptible to reduction, such as benzyl ethers or alkenes, non-hydrogenolytic methods would be preferred. highfine.com

Once the Cbz group is removed, the newly exposed secondary amine on the piperidine ring can participate in a variety of chemical reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to introduce new alkyl substituents.

Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

Coupling reactions: Participation in various carbon-nitrogen bond-forming reactions.

This versatility makes the deprotection of the Cbz group a key strategy for the synthesis of diverse piperidine-based compounds. For instance, in a divergent total synthesis of several alkaloids, the removal of the N-Cbz group was a crucial step to enable further transformations. acs.org

Conjugation Strategies (e.g., drug-linker systems)

The carboxylic acid moiety of this compound serves as a valuable attachment point for conjugation to other molecules, particularly in the development of drug-linker systems for antibody-drug conjugates (ADCs). ADCs are a class of targeted therapeutics where a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets cancer cells.

The linker plays a crucial role in the efficacy of an ADC, and this compound derivatives can be incorporated into these linkers. nih.gov The carboxylic acid can be activated and reacted with an amine or hydroxyl group on a drug or a linker component to form a stable amide or ester bond.

For example, a bifunctional linker, 4-(4-acetylphenoxy)butanoic acid (AcBut), has been used to connect a calicheamicin (B1180863) derivative to an antibody. nih.gov Similarly, the carboxylic acid of this compound can be utilized in conjugation strategies. The ability to functionalize the piperidine ring further allows for the fine-tuning of the linker's properties, such as its solubility and stability.

Enantioselective Synthesis of Piperidine Derivatives

The synthesis of specific stereoisomers of piperidine derivatives is of great importance in medicinal chemistry, as different enantiomers or diastereomers of a drug can have vastly different pharmacological activities. researchgate.netresearchgate.net Enantioselective synthesis aims to produce a single, desired stereoisomer, avoiding the need for the separation of a racemic mixture.

Various strategies have been developed for the stereoselective synthesis of piperidines. researchgate.net These include the use of chiral catalysts, chiral auxiliaries, and substrate-controlled reactions. researchgate.net For example, organocatalytic reactions can be employed to generate functionalized piperidines with high diastereo- and enantioselectivity. acs.org In one study, a diastereoselective intramolecular Pictet-Spengler reaction was a key step in the synthesis of a complex alkaloid. acs.org Asymmetric Michael additions are another powerful tool for inducing stereoselectivity. researchgate.net

An alternative approach to enantioselective synthesis is the use of chiral starting materials, often referred to as the "chiral pool" approach. researchgate.net By starting with a molecule that already possesses the desired stereochemistry, that chirality can be transferred to the final product. Phenylglycinol-derived δ-lactams are examples of chiral precursors that have been used for the enantioselective synthesis of various piperidine alkaloids. researchgate.net The synthesis of N-Cbz-2-piperidineacetic acid, a regioisomer of the title compound, often involves the protection of the piperidine nitrogen of a chiral starting material. vulcanchem.com The enantioselective synthesis of 2-piperidineethanol (B17955) and its derivatives has also been explored using both synthetic and enzymatic resolution methods. researchgate.net

Diastereoselective and Enantioselective Approaches

Conversion to Alkyl or Aryl Iodides from Carboxylic Acids

Carboxylic acids can be converted into alkyl or aryl iodides through a process known as iododecarboxylation. google.comgoogle.com This transformation is synthetically useful as organic iodides are versatile intermediates in a variety of coupling reactions. google.com While the direct conversion of this compound to the corresponding iodide is not explicitly detailed in the provided results, general methods for this transformation are well-established.

One common method is a variation of the Hunsdiecker reaction, which involves the reaction of the carboxylic acid with an iodine source in the presence of a reagent that facilitates the decarboxylation and subsequent iodination. google.comgoogleapis.com More recent methods have been developed that use N-iodoamides for the high-yield preparation of alkyl and aryl iodides from carboxylic acids. google.comgoogle.com Another approach involves the palladium-catalyzed decarbonylative iodination of aryl carboxylic acids, which has been shown to be effective for a wide range of substrates. nih.gov

Protective Group Chemistry in this compound Synthesis

In the multi-step synthesis of complex molecules like this compound, protecting groups are indispensable tools. organic-chemistry.org They function by temporarily masking a reactive functional group to prevent it from interfering with reactions occurring at other sites in the molecule. organic-chemistry.org This strategy allows for enhanced control and selectivity, which is crucial for achieving the desired molecular architecture. The benzyloxycarbonyl (Cbz) group is a frequently employed protecting group for the nitrogen atom within the piperidine ring during the synthesis of this compound and its derivatives. ontosight.ai

Role of the Cbz Group as a Nitrogen Protective Moiety

The primary role of the benzyloxycarbonyl (Cbz) group in the synthesis of this compound is to protect the secondary amine of the piperidine ring. ontosight.ai By converting the nucleophilic amine into a significantly less reactive carbamate, the Cbz group effectively prevents unwanted side reactions at the nitrogen atom. organic-chemistry.orgtotal-synthesis.com This protection is a critical step that enables chemists to perform selective chemical transformations on other parts of the molecule, such as the modification of a substituent at the 4-position of the piperidine ring.

The synthesis of this compound often starts from precursors like piperidine-4-carboxylic acid or 1-Cbz-4-piperidone. ontosight.ai In the former case, the piperidine nitrogen is first protected with the Cbz group, typically by reacting it with benzyl chloroformate (Cbz-Cl) under basic conditions, before subsequent reactions. ontosight.aivulcanchem.com This protection strategy is fundamental to the construction of more complex piperidine derivatives, which are integral components of many pharmaceutical compounds.

The utility of the Cbz group is enhanced by its stability across a range of reaction conditions. It is generally resistant to mild basic and acidic conditions, which allows for selective manipulation of other protecting groups. total-synthesis.com For example, a tert-butoxycarbonyl (Boc) group, which is labile to acid, can be removed without affecting a Cbz group present in the same molecule. masterorganicchemistry.com This "orthogonal" stability is a cornerstone of modern synthetic strategy, allowing for sequential deprotection and functionalization. organic-chemistry.orgtotal-synthesis.commasterorganicchemistry.com While stable, the Cbz group can be reliably removed under specific conditions, most notably catalytic hydrogenation, which ensures the piperidine nitrogen can be revealed at the appropriate stage of the synthesis. total-synthesis.com

Selective Deprotection Strategies

Catalytic Hydrogenolysis The most common and mildest method for cleaving the Cbz group is catalytic hydrogenolysis. masterorganicchemistry.comhighfine.com This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), and a hydrogen source. highfine.com The hydrogen source can be molecular hydrogen (H₂), or it can be generated in situ via transfer hydrogenation from donors like formic acid, ammonium (B1175870) formate (B1220265), or triethylsilane. organic-chemistry.orghighfine.com This method is highly favored because it proceeds under neutral pH and mild conditions (room temperature and pressure), preserving most other functional groups. masterorganicchemistry.comrsc.org The reaction breaks the benzylic C-O bond, releasing the free amine, carbon dioxide, and toluene. total-synthesis.com

Acidic Cleavage While Cbz is relatively stable to acid, it can be removed under strong acidic conditions, such as with hydrogen bromide (HBr) in acetic acid. highfine.comcommonorganicchemistry.com However, these conditions are harsh and can affect other acid-sensitive groups within the molecule, limiting the general applicability of this method. total-synthesis.com

Alternative Reductive and Lewis Acid-Mediated Methods In cases where catalytic hydrogenation is not feasible (e.g., due to the presence of functional groups susceptible to reduction, like alkynes or certain sulfur-containing groups), alternative methods have been developed. A protocol using nickel boride, generated in situ from nickel(II) chloride and sodium borohydride in methanol, effectively removes the Cbz group at ambient temperature. researchgate.net This method shows good chemoselectivity, leaving groups like halides, esters, and even Boc groups intact. researchgate.net

More recently, a mild and scalable method utilizing aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been reported. acs.orgnih.gov This system selectively deprotects N-Cbz groups even in the presence of reducible functionalities and other protecting groups like O-benzyl (O-Bn) and N-benzyl (N-Bn), offering an excellent orthogonal strategy. acs.orgnih.govthieme-connect.com The protocol avoids the use of pyrophoric hydrogen gas and metal catalysts that can pose safety and environmental concerns. acs.orgnih.gov

Another approach involves nucleophilic deprotection. A method using 2-mercaptoethanol (B42355) and potassium phosphate (B84403) in N,N-dimethylacetamide at 75 °C has been shown to cleave Cbz groups and is particularly useful for substrates that are sensitive to standard hydrogenolysis or strong acid conditions. organic-chemistry.orgresearchgate.net

Table 1: Comparison of Selective Deprotection Strategies for the Cbz Group

| Deprotection Method | Reagents & Conditions | Advantages | Limitations & Considerations |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C in a solvent like MeOH, EtOH, or EtOAc. masterorganicchemistry.com | Very mild, neutral pH, high yield, clean reaction. masterorganicchemistry.com | Not compatible with reducible groups (alkenes, alkynes, some sulfur groups); catalyst can be pyrophoric. organic-chemistry.orgresearchgate.net |

| Transfer Hydrogenolysis | Ammonium formate or formic acid, Pd/C. highfine.com | Avoids use of H₂ gas, generally safe and effective. highfine.com | Similar functional group incompatibility as direct hydrogenation. |

| Acidic Cleavage | HBr in Acetic Acid (HOAc). highfine.comcommonorganicchemistry.com | Strong reagent, effective when hydrogenation fails. | Harsh conditions, not selective, can cleave other acid-labile groups. total-synthesis.com |

| Lewis Acid-Mediation | AlCl₃ in HFIP, room temperature. acs.orgnih.gov | Mild, high functional group tolerance, orthogonal to Bn groups, avoids H₂ gas. acs.orgnih.govthieme-connect.com | Requires stoichiometric Lewis acid, HFIP is a specialized solvent. |

| In Situ Nickel Boride | NiCl₂·6H₂O, NaBH₄ in MeOH, room temperature. researchgate.net | Mild, fast, chemoselective, tolerates halides and Boc groups. researchgate.net | NaBH₄ is a reducing agent and may affect sensitive carbonyls under certain conditions. |

| Nucleophilic Deprotection | 2-Mercaptoethanol, K₃PO₄ in DMA, 75 °C. organic-chemistry.orgresearchgate.net | Useful for substrates sensitive to reduction or acid. researchgate.net | Requires elevated temperature; uses a thiol reagent. |

N Cbz 4 Piperidineacetic Acid As a Versatile Building Block in Complex Molecule Synthesis

Construction of Piperidine-Based Scaffolds

The piperidine (B6355638) moiety is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals. ufmg.brmdpi.com N-Cbz-4-piperidineacetic acid serves as a valuable precursor for the elaboration of these important scaffolds.

Synthesis of Functionalized Piperidines

The strategic placement of the Cbz protecting group on the piperidine nitrogen allows for selective functionalization at other positions of the ring. The acetic acid side chain provides a handle for a variety of chemical transformations, including amidation, esterification, and reduction, leading to a diverse range of functionalized piperidines. This controlled approach is fundamental in creating libraries of compounds for drug discovery and other applications. mdpi.com The ability to introduce various functional groups allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and polarity.

Integral Component in Pharmaceutical Compound Synthesis

The piperidine ring is a key pharmacophore in numerous drug classes. mdpi.com this compound has been utilized as a key intermediate in the synthesis of a variety of pharmaceutically active compounds. fuaij.com Its application spans different therapeutic areas, underscoring its importance in medicinal chemistry. The carboxylic acid functionality can be used to link the piperidine scaffold to other molecular fragments, a common strategy in the design of prodrugs and drug-linker systems.

Intermediate in Heterocyclic Chemistry

Heterocyclic compounds, particularly those containing nitrogen, are of immense interest due to their widespread presence in biologically active molecules. ufmg.br this compound plays a significant role as an intermediate in the synthesis of more complex heterocyclic systems.

Piperidine Ring as a Core Scaffold

The piperidine ring of this compound serves as a foundational scaffold upon which more elaborate heterocyclic structures can be built. vulcanchem.com The inherent reactivity of the carboxylic acid group, combined with the ability to deprotect the nitrogen, opens up numerous avenues for ring-forming reactions and the construction of fused or spirocyclic systems. This versatility makes it a valuable starting material for creating novel chemical entities with potential biological activity.

Synthesis of Piperidine Alkaloids

Piperidine alkaloids are a class of naturally occurring compounds with a broad spectrum of biological activities. sapub.org The synthesis of these complex natural products often requires chiral building blocks and stereocontrolled reaction sequences. While direct use of this compound in the total synthesis of specific alkaloids is documented in broader synthetic strategies, its derivatives and related piperidine structures are key intermediates. sapub.orgacs.org For instance, functionalized piperidines derived from precursors like N-Cbz protected piperidones are crucial for constructing the core structures of various alkaloids. researchgate.net The synthesis of piperidine alkaloids often involves the creation of multifunctionalized piperidine rings, a process where versatile building blocks are essential. sapub.org

Preparation of Unprotected Piperidine Scaffolds

The Cbz group is a well-established protecting group in organic synthesis, known for its stability and selective removal under specific conditions, typically through catalytic hydrogenation (e.g., using Pd/C) or with certain acids. ontosight.ai This deprotection step is crucial as it unveils the secondary amine of the piperidine ring, allowing for further functionalization or for the final unprotected scaffold to be incorporated into a target molecule. The ability to selectively remove the Cbz group at a desired stage of a synthetic sequence is a key advantage of using this compound as a building block. This provides access to 4-piperidineacetic acid and its derivatives, which are themselves important intermediates in pharmaceutical synthesis.

Role in Peptide and Peptidomimetic Synthesis

This compound serves as a crucial building block in the synthesis of peptides and peptidomimetics, contributing to the development of novel therapeutic agents. evitachem.com Its unique structure, featuring a piperidine ring with a protected nitrogen and a carboxylic acid side chain, allows for its incorporation into peptide backbones, influencing their conformation and properties.

Incorporation into Peptide Sequences

The carbobenzyloxy (Cbz) protecting group on the piperidine nitrogen enables the selective use of this compound as a scaffold in peptide synthesis. nih.gov This allows for the construction of complex peptide derivatives. The carboxylic acid functional group provides a point of attachment for further chemical modifications, such as conjugation to other molecules to enhance properties like solubility.

Design of Cyclic Prodrugs for Improved Cell Permeation

A significant challenge in drug design is ensuring that a therapeutic molecule can effectively cross cell membranes to reach its intracellular target. Cyclic prodrugs represent an innovative approach to overcome this barrier. By cyclizing a parent drug, its polarity can be masked, and its ability to adopt a conformation suitable for membrane transit can be enhanced. researchgate.net

This compound and its derivatives are valuable in the design of such cyclic prodrugs. researchgate.net For example, in the development of cyclic prodrugs for opioid peptides like DADLE (H-Tyr-D-Ala-Gly-Phe-D-Leu-OH), linkers are used to connect the ends of the peptide. nih.gov While not directly this compound, the principles of using cyclic structures to improve cell permeation are demonstrated. The synthesis of a cyclic prodrug of an RGD peptidomimetic involved protecting a secondary amine on a 4-hydroxypiperidine (B117109) with a Cbz group, highlighting the utility of this protecting group strategy in complex syntheses aimed at improving cell permeability. researchgate.net The rigid nature of the piperidine ring can contribute to a more pre-organized conformation, which can be beneficial for passive diffusion across the lipid bilayer of the cell membrane. researchgate.net After crossing the cell membrane, the prodrug is designed to be cleaved by intracellular enzymes, releasing the active parent drug. researchgate.net

Application in Specialized Organic Reactions

The chemical functionalities present in this compound and its precursors, namely the protected nitrogen, the carboxylic acid, and the potential for a ketone at the 4-position (in the case of its precursor, 1-Cbz-4-piperidone), allow its participation in a variety of specialized organic reactions.

Knoevenagel Condensation

The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl group. organic-chemistry.org The precursor to this compound, 1-Cbz-4-piperidone, can participate in Knoevenagel condensation reactions to form α,β-unsaturated carbonyl compounds. This reaction is often catalyzed by bases like piperidine itself. researchgate.net The resulting products can serve as intermediates for the synthesis of more complex molecules. The Doebner modification of the Knoevenagel condensation allows for the reaction of aldehydes with compounds containing carboxylic acid groups, leading to α,β-unsaturated compounds after a pyridine-induced decarboxylation. organic-chemistry.org

Hetero-Diels-Alder Reactions

The Hetero-Diels-Alder reaction is a powerful cycloaddition reaction for constructing heterocyclic rings. numberanalytics.comwikipedia.org It involves a diene and a dienophile where at least one of these components contains a heteroatom. numberanalytics.comwikipedia.org Derivatives of this compound, such as 1-Cbz-4-piperidone, can be utilized in these reactions to create complex heterocyclic structures. For instance, imines, which can be formed from the ketone of 1-Cbz-4-piperidone, can act as dienophiles in aza-Diels-Alder reactions to form nitrogen-containing heterocyclic compounds. wikipedia.org Similarly, oxo-Diels-Alder reactions can occur where a carbonyl group acts as the dienophile, leading to the formation of dihydropyran rings. wikipedia.org These reactions are valuable for building the core structures of many biologically active molecules. beilstein-journals.org

Conformational Analysis and Lactamizations

The conformational properties of the piperidine ring in this compound and its derivatives play a significant role in their reactivity and application. The Cbz group on the nitrogen can influence the conformational equilibrium of the piperidine ring. This conformational preference can, in turn, direct the stereochemical outcome of reactions at other positions on the ring.

In the context of lactamization, the spatial relationship between the carboxylic acid group and an amine group elsewhere in the molecule is critical. The conformation of the piperidine ring can bring these two functional groups into proximity, facilitating intramolecular cyclization to form a lactam. Research on conformationally assisted lactamizations has shown that introducing specific structural elements, like proline, can promote the formation of cyclic structures such as diketopiperazines. researchgate.net The rigid piperidine scaffold of this compound can similarly be exploited to favor cyclization reactions, leading to the synthesis of constrained cyclic peptides and peptidomimetics.

Applications of N Cbz 4 Piperidineacetic Acid and Its Derivatives in Medicinal Chemistry and Drug Discovery

Development of Central Nervous System (CNS) Drugs

Derivatives of the piperidine (B6355638) core structure are instrumental in the development of drugs for central nervous system disorders. The ability to modify the scaffold allows for the fine-tuning of properties such as receptor affinity and blood-brain barrier penetration, which are critical for CNS-targeting drugs.

The multifaceted nature of Alzheimer's disease (AD) necessitates complex therapeutic strategies, often involving multi-target-directed ligands. Piperidine derivatives have emerged as a promising class of compounds in the pursuit of effective AD treatments. nih.gov The core structure is utilized to design molecules that can interact with key pathological targets in the disease cascade.

Research has focused on developing piperidine-based compounds as inhibitors of enzymes like acetylcholinesterase (AChE) and O-GlcNAcase (OGA). nih.gov For instance, a series of 4-(arylethynyl)piperidine derivatives were developed as potent OGA inhibitors. nih.gov Inhibition of OGA leads to an increase in protein O-GlcNAcylation, which in turn can reduce the hyperphosphorylation of tau protein, a hallmark of AD. nih.gov One such derivative, compound 81 , demonstrated significant enzymatic inhibition and was found to ameliorate cognitive impairment in an animal model of AD. nih.gov

Furthermore, piperidine derivatives have been investigated as muscarinic antagonists and modulators of secretase enzymes involved in the production of amyloid-β peptides. nih.govgoogle.com The development of dual inhibitors, such as those targeting both histone deacetylase (HDAC) and AChE, represents another key strategy. Certain N-benzyl piperidine derivatives have shown potential as multitarget-directed ligands, exhibiting both enzyme inhibition and neuroprotective effects in cellular models of AD.

| Compound Type | Target | Rationale | Key Findings |

| 4-(Arylethynyl)piperidine derivatives | O-GlcNAcase (OGA) | Inhibition of OGA reduces tau hyperphosphorylation. nih.gov | Compound 81 showed potent enzymatic inhibition (IC50 = 4.93 ± 2.05 nM) and improved cognitive function in APP/PS1 mice. nih.gov |

| N-Benzyl piperidine derivatives | HDAC and AChE | Dual inhibition addresses multiple pathological pathways in AD. | Derivatives demonstrated enzyme inhibition and neuroprotective effects in cellular models. |

| Di-N-substituted piperidines | Muscarinic M2 receptors | Antagonism of M2 receptors can modulate cognitive processes. google.com | Discovered a class of 1,4-di-substituted piperidines with high M2 selectivity. google.com |

The therapeutic approach to schizophrenia often involves the modulation of dopamine (B1211576) and serotonin (B10506) neurotransmitter systems. google.com Piperidine derivatives have been designed to act as ligands for dopamine and serotonin receptors, aiming to regulate an overactive dopamine system, which is a characteristic of the disorder. google.com

Compounds derived from the piperidine scaffold have shown significant affinity for dopamine receptors, particularly the D4 subtype. By acting as antagonists, these compounds can block dopamine from activating its receptors, thereby helping to regulate dopamine activity and manage the symptoms of schizophrenia. google.com The versatility of the N-Cbz-4-piperidineacetic acid intermediate allows for the synthesis of derivatives with tailored selectivity and affinity for specific neurotransmitter receptors, making it a valuable tool in the development of novel antipsychotic agents.

Dysfunction in the noradrenergic, dopaminergic, or serotonergic systems is believed to be a major contributor to depression. google.com Consequently, many antidepressant drugs are designed to modulate these neurotransmitter systems. Heterocyclic compounds, including piperidine derivatives, are being explored as ligands for dopamine, serotonin, and norepinephrine (B1679862) transporters and receptors. google.com By binding to these targets, such compounds can influence neurotransmitter levels and signaling pathways implicated in mood regulation. The this compound structure provides a foundation for creating compounds that can potentially interact with these systems, offering a pathway to new antidepressant therapies. google.com

Therapeutics for Schizophrenia

Analgesic Agents

The piperidine ring is a core structural element in many potent analgesic agents, most notably in the fentanyl class of opioids. nih.govnih.gov this compound serves as a precursor for synthesizing various piperidine-based analgesics. google.com

Derivatives built upon the piperidine framework are central to the development of potent analgesics for managing acute and severe pain. google.com.na These compounds primarily exert their effects by acting on the central nervous system. google.com.na Research has led to the creation of N-aryl-N-[4-(1-heterocyclicalkyl)piperidinyl]amides and related structures that exhibit strong analgesic properties. google.com.na Many of these compounds are characterized by a rapid onset of action and a short duration, which is highly desirable in clinical settings like anesthesiology, where precise control over the level of analgesia is crucial. google.comgoogle.com.na

| Compound Class | Key Features | Therapeutic Relevance |

| N-aryl-N-[4-(1-heterocyclicalkyl)piperidinyl]amides | Potent analgesia, immediate onset, short duration of action. google.com.na | Useful for acute, severe pain management, such as in anesthesiology. google.com.na |

| 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines | High analgesic potency, short duration, rapid recovery. nih.gov | Potential for outpatient surgery and patient-controlled analgesia. nih.gov |

A significant class of analgesics derived from the piperidine structure are the N-phenyl-N-(4-piperidinyl)amides. google.com This class includes highly potent opioid analgesics. nih.gov Extensive research has been conducted to synthesize novel derivatives with improved pharmacological profiles. nih.govgoogle.com

By modifying the N-substituent on the piperidine ring, researchers have developed compounds with varying durations of action, from ultra-short to medium, and with non-hepatic routes of inactivation. google.com For example, a series of N-[4-substituted 1-(2-arylethyl)-4-piperidinyl]-N-phenylpropanamides were found to be extremely potent analgesics with unusually high safety margins in preclinical studies. nih.gov One compound in this series, R 30 730, was noted for its rapid onset, high potency (4521 times more potent than morphine at peak effect), and a short duration of action comparable to fentanyl. nih.gov Another compound, R 31 833, was identified as being 10,031 times more potent than morphine. nih.gov These findings underscore the importance of the N-phenyl-N-(4-piperidinyl)amide scaffold in the discovery of powerful new pain management therapies. nih.govgoogle.com

Pain Management

Antitumor and Antiproliferative Agents

Derivatives of this compound have shown significant promise as antitumor and antiproliferative agents. Their mechanism of action often involves the inhibition of key enzymes required for cancer cell proliferation and survival.

Inhibition of Topoisomerase IIα

Certain derivatives of this compound are believed to exert their anticancer effects through the inhibition of topoisomerase IIα. This enzyme is crucial for DNA replication and repair in cancer cells. By inhibiting topoisomerase IIα, these compounds can halt the cell cycle and induce apoptosis. The mode of action is thought to involve interference with the enzyme's catalytic cycle before the formation of the intermediate cleavable complex, a mechanism distinct from many other topoisomerase II inhibitors. nih.gov

Efficacy Against Cancer Cell Lines

The antiproliferative activity of this compound derivatives has been demonstrated against various human cancer cell lines. nih.gov For instance, some derivatives have shown notable growth inhibitory effects against breast carcinoma (MCF-7), hepatocellular carcinoma (HepG-2), cervix carcinoma (HeLa), and colon carcinoma (HT-29) cell lines. nih.gov The cytotoxic effects of these compounds highlight their potential as leads for the development of new anticancer drugs.

Below is a table summarizing the in vitro antiproliferative activity of a representative this compound derivative against several cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| HCT116 | Colon | 2.5 |

| MCF7 | Breast | 3.0 |

| A431 | Skin | 2.8 |

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Gastrointestinal Modulators

This compound derivatives have also been explored for their potential in modulating gastrointestinal function, particularly through their interaction with serotonin receptors.

Agonists of the 5-HT1P Receptor

Derivatives of this compound have been identified as agonists of the 5-HT1P receptor. epo.org The 5-HT1P receptor is involved in mediating gut peristalsis. guidetopharmacology.org Activation of this receptor can lead to desirable physiological responses in the stomach and intestines. epo.org

Impact on Gastric Accommodation

Activation of the 5-HT1P receptor by these derivatives can lead to the relaxation of gastric smooth muscle cells. epo.org This action is mediated by the activation of nitrergic enteric nerve cells and results in an improved gastric accommodation reflex. epo.org Consequently, these compounds are being investigated as potential therapeutic agents for diseases associated with impaired gastric accommodation. epo.org

Enzyme Inhibition and Metabolic Studies

The this compound scaffold has proven to be a valuable tool in the study of enzyme inhibition and metabolism. The carboxylic acid functional group allows for conjugation to other molecules, such as in the development of prodrugs.

Derivatives of this compound have been investigated for their ability to inhibit various enzymes. For instance, some derivatives have been studied as potential inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in immunosuppression. nih.gov The CYP inhibitory activity of a related compound, 1-Cbz-4-(aminomethyl)piperidine, underscores the relevance of this chemical class in metabolic studies. The structural features of these compounds, including the piperidine ring and the Cbz protecting group, can influence their metabolic stability and interaction with enzymes. smolecule.com Isotopic labeling of related piperidone derivatives has been employed to enhance their utility in pharmacokinetic and metabolic studies by reducing the rate of metabolic degradation.

CYP Enzyme Inhibition Activity of Derivatives

The cytochrome P450 (CYP) family of enzymes is central to the metabolism of most drugs. researchgate.net The potential for drug candidates to inhibit these enzymes is a critical aspect of preclinical safety assessment to avoid adverse drug-drug interactions. Piperidine-containing compounds are prevalent in many classes of drugs and are often evaluated for their effects on CYP enzymes.

While specific inhibitory data for this compound itself is not extensively published, its derivatives are investigated for such activities. For instance, a related compound, 1-Cbz-4-(aminomethyl)piperidine, has been noted as a CYP enzyme inhibitor and is used in drug metabolism studies. The structural characteristics of piperidine derivatives can influence their interaction with CYP enzymes. Modifications to the piperidine ring and its substituents can lead to compounds with varying inhibitory potencies against different CYP isoforms. nih.gov Therefore, derivatives of this compound are synthesized and screened to understand their metabolic stability and potential for causing drug interactions, a key step in drug discovery.

Synthesis of Compounds Inhibiting Specific Enzymes or Receptors

This compound is a valuable building block for creating compounds that target specific biological entities like enzymes or receptors. The N-Cbz (benzyloxycarbonyl) group provides a stable protecting group for the piperidine nitrogen, allowing for selective chemical reactions at the carboxylic acid moiety. smolecule.com Conversely, the Cbz group can be removed under specific conditions to allow for further functionalization of the nitrogen. This synthetic flexibility is crucial in medicinal chemistry.

Derivatives of this scaffold have been explored for a range of therapeutic targets:

GABA Receptor Modulators: The core structure has been used in the development of compounds targeting GABA receptors, which are important in treating neurological and psychiatric disorders.

Dopamine Receptor Antagonists: N-benzyl-4-piperidone, a related precursor, is used to synthesize selective antagonists for the dopamine D4 receptor, which have potential applications in treating conditions like Parkinson's disease.

Neuropeptidase Inhibitors: The general structural motif is relevant in the design of inhibitors for enzymes like N-acetylated alpha-linked acidic dipeptidase (NAALADase), where inhibition can modulate glutamate (B1630785) levels, offering potential therapies for neurological diseases. nih.gov

CCR5 Receptor Antagonists: Piperidine-based structures are integral to the synthesis of antagonists for the CCR5 receptor, a target in HIV therapy. smolecule.com

The synthesis process often involves coupling the carboxylic acid of this compound with various amines or alcohols to form amides or esters, respectively, leading to a diverse library of compounds for screening against biological targets.

Table 1: Examples of Bioactive Molecules Derived from Piperidine Scaffolds

| Derivative Class | Biological Target | Therapeutic Potential | Reference(s) |

| Piperidine Phosphonates | NAALADase | Neurological Disorders | nih.gov |

| N-Benzyl-4-piperidone Derivatives | Dopamine D4 Receptor | Parkinson's Disease | |

| Piperidine-based Aldehydes | CCR5 Receptor | HIV/AIDS | smolecule.com |

| Cbz-protected Piperidines | GABA Receptor | Neurological Disorders |

Prodrug Design and Delivery Systems

A significant challenge in drug development is overcoming poor physicochemical properties of a drug candidate, such as low solubility or limited ability to cross biological membranes. The prodrug approach involves chemically modifying a drug into an inactive or less active form that can overcome these barriers, and then convert back to the active drug inside the body. mdpi.comcbspd.com The this compound structure, particularly its carboxylic acid group, is well-suited for this strategy.

Masking Physicochemical Properties for Enhanced Permeation

The carboxylic acid group of this compound derivatives is typically ionized at physiological pH, making the molecule polar and hindering its ability to pass through the lipid-rich cell membranes via passive diffusion. mdpi.com To enhance membrane permeability, this charged group can be temporarily masked by converting it into a more lipophilic (fat-soluble) functional group, such as an ester. nih.govnih.gov

Esterase-Mediated Prodrug-to-Drug Conversion

The conversion of an ester prodrug back to the active carboxylic acid drug is often mediated by ubiquitous enzymes in the body called esterases. nih.govresearchgate.net These enzymes are abundant in the blood, liver, and other tissues. nih.govnih.gov They recognize and hydrolyze the ester bond of the prodrug, releasing the active parent drug and a small, non-toxic alcohol moiety. cbspd.comresearchgate.net

The rate of this conversion can be controlled by modifying the structure of the ester group. nih.gov This enzymatic cleavage is generally rapid and efficient. nih.govresearchgate.net For example, studies on various ester prodrugs show that while they remain stable in simple aqueous solutions, they are quickly hydrolyzed in the presence of human serum or liver homogenates due to esterase activity. nih.govnih.gov This ensures that the active drug is released systemically after the prodrug has been absorbed. researchgate.net This esterase-sensitive approach is a cornerstone of modern prodrug design, enabling the effective delivery of drugs that would otherwise have poor pharmacokinetic properties. nih.govresearchgate.net

Table 2: Comparison of Prodrug vs. Parent Drug Properties

| Property | Parent Drug (with free Carboxylic Acid) | Ester Prodrug | Rationale for Change | Reference(s) |

| Polarity | High | Low | Masking of the polar carboxyl group increases lipophilicity. | mdpi.com |

| Membrane Permeability | Low | High | Increased lipophilicity enhances passive diffusion across lipid membranes. | nih.govnih.gov |

| Aqueous Solubility | pH-dependent | Generally lower at physiological pH | The neutral ester is less soluble than the ionized carboxylate salt. | nih.gov |

| Biological Activity | Active | Inactive or less active | The carboxylic acid is often essential for binding to the biological target. | cbspd.com |

| Metabolic Conversion | N/A | Cleaved by esterases to release the parent drug. | Ensures bio-reversibility of the modification in vivo. | nih.govnih.gov |

Analytical and Spectroscopic Characterization in Research of N Cbz 4 Piperidineacetic Acid

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are fundamental in the isolation and purity assessment of N-Cbz-4-piperidineacetic acid following its synthesis.

High-Performance Liquid Chromatography (HPLC) is a key technique for the purification of this compound from reaction mixtures. In synthetic procedures, such as the preparation from 2-(piperidin-4-yl) acetic acid hydrochloride and benzyloxycarbonyl chloride, HPLC is employed to isolate the target compound with a high degree of purity. epo.org The use of reversed-phase columns is common, where the nonpolar stationary phase effectively separates the relatively polar product from nonpolar impurities. For instance, a preparative HPLC method utilizing a Purospher RP8e column has been documented for the purification of related compounds, yielding the product as a solid after isolation. epo.org

| Parameter | Description | Typical Value/Type | Reference |

|---|---|---|---|

| Technique | High-Performance Liquid Chromatography (HPLC) | Preparative | epo.org |

| Mode | Reversed-Phase (RP) | - | epo.org |

| Stationary Phase (Column) | A nonpolar stationary phase, such as C8 or C18. | Purospher RP8e | epo.org |

| Purpose | Purification of the final product from synthetic intermediates and impurities. | Isolation of compound | epo.org |

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure, connectivity, and three-dimensional arrangement of atoms in this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for confirming the constitution of this compound. Both ¹H and ¹³C NMR spectra provide essential data on the chemical environment of each atom. epo.org

Beyond simple constitutional analysis, NMR is crucial for studying the molecule's conformational dynamics. The piperidine (B6355638) ring typically exists in a rapidly equilibrating chair conformation. The orientation of the acetic acid group (axial vs. equatorial) can be investigated through detailed analysis of proton-proton (¹H-¹H) coupling constants (J-values). The Karplus relationship, which correlates the dihedral angle between adjacent protons with their scalar coupling constant, allows researchers to infer the predominant conformation in solution. mdpi.com For example, a large coupling constant (typically 8-13 Hz) between two vicinal protons on the piperidine ring suggests a trans-diaxial relationship, which is characteristic of a specific chair conformation. By analyzing these couplings, the conformational preferences of the substituted piperidine ring can be determined. mdpi.com

| NMR Data Type | Information Gained | Application to this compound | Reference |

|---|---|---|---|

| ¹H Chemical Shift (δ) | Identifies the different types of protons in the molecule. | Distinguishes protons on the piperidine ring, the benzyl (B1604629) group, and the acetic acid moiety. | epo.org |

| ¹³C Chemical Shift (δ) | Identifies the different types of carbon atoms. | Confirms the carbon skeleton, including the carbonyls of the Cbz group and the carboxylic acid. | epo.org |

| ¹H-¹H Coupling Constants (J) | Provides information on the dihedral angles between adjacent protons. | Used in Karplus analysis to determine the chair conformation of the piperidine ring and the equatorial/axial preference of the acetic acid substituent. | mdpi.com |

| 2D NMR (e.g., COSY, NOESY) | Determines proton-proton connectivity and spatial proximity. | Confirms the assignment of signals and provides further evidence for conformational analysis. | uzh.ch |

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in its solid, crystalline state. numberanalytics.com For compounds like this compound, this technique can unambiguously establish the solid-state conformation, including the exact bond lengths, bond angles, and torsional angles. numberanalytics.com If the molecule is chiral, or if it is crystallized as a single enantiomer, X-ray crystallography can be used to determine its absolute stereochemistry. google.comthieme-connect.de The technique works by diffracting X-rays off the electron clouds of the atoms arranged in a crystal lattice. The resulting diffraction pattern is then mathematically decoded to generate a three-dimensional map of the electron density, from which the atomic positions can be precisely located. numberanalytics.com This method is invaluable for validating the stereochemical outcome of a synthetic route, especially when creating complex molecules where this compound is used as a building block. researchgate.net

| Crystallographic Data | Significance | Reference |

|---|---|---|

| Unit Cell Dimensions | Defines the size and shape of the basic repeating unit of the crystal. | numberanalytics.com |

| Space Group | Describes the symmetry elements within the crystal. Crucial for determining if a molecule crystallizes as a single enantiomer. | thieme-connect.de |

| Atomic Coordinates | Provides the precise 3D position of every non-hydrogen atom in the molecule. | numberanalytics.com |

| Bond Lengths & Angles | Confirms the molecular connectivity and reveals any structural strain. | numberanalytics.com |

| Absolute Configuration | Unambiguously determines the stereochemistry (e.g., R/S) of chiral centers in non-centrosymmetric space groups. | google.comthieme-connect.de |

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies

The development of efficient and selective synthetic methods is paramount to unlocking the full potential of N-Cbz-4-piperidineacetic acid derivatives. Future research is poised to focus on asymmetric synthesis and novel catalytic approaches to access complex, stereochemically defined molecules.

Asymmetric Synthesis Innovations

The creation of chiral piperidine (B6355638) derivatives from this compound is a key area of ongoing research. The enantioselective synthesis of piperidines is crucial as different enantiomers of a drug can have vastly different pharmacological effects. snnu.edu.cnresearchgate.net Current strategies often involve lengthy synthetic sequences, the use of chiral starting materials (the chiral pool), or the resolution of racemic mixtures. nih.gov Future innovations will likely focus on the development of more direct and efficient asymmetric methodologies.

One promising avenue is the use of chiral catalysts to induce stereoselectivity. researchgate.net For instance, iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts has emerged as a powerful method for producing enantioenriched piperidines. nih.govacs.org This technique has demonstrated high levels of enantioselectivity for a variety of substrates. acs.org Another approach involves the use of chiral auxiliaries to control the stereochemical outcome of reactions. researchgate.net Additionally, organocatalysis presents a metal-free alternative for the asymmetric synthesis of piperidine derivatives. researchgate.netacs.org The development of novel chiral reagents and catalysts will continue to be a major focus, aiming for higher efficiency, broader substrate scope, and improved stereocontrol. chemistry-chemists.com

Future research may also explore enzymatic and chemoenzymatic methods for the chiral resolution of piperidine derivatives, offering a greener and more selective alternative to traditional chemical methods. google.com The use of techniques like high-performance liquid chromatography (HPLC) with chiral stationary phases for the separation of enantiomers will also remain a valuable tool. nih.gov

Catalytic Approaches

Catalysis plays a pivotal role in modern organic synthesis, and its application to the synthesis of this compound derivatives is an area ripe for exploration. acs.orgresearchgate.net Researchers are continuously seeking more efficient, selective, and sustainable catalytic systems.

Recent advancements have seen the use of various transition metal catalysts, including palladium, rhodium, and gold, in the synthesis of piperidine scaffolds. acs.orgnih.govnih.gov For example, rhodium-catalyzed asymmetric carbometalation has been successfully employed to create enantioenriched 3-substituted piperidines. snnu.edu.cnacs.org Gold-catalyzed cyclization reactions have also proven effective in constructing the piperidine ring. nih.gov A significant trend is the development of modular approaches that allow for the rapid assembly of diverse piperidine derivatives from simple starting materials. nih.govnews-medical.net

Future research will likely focus on the development of novel catalyst systems with improved activity and selectivity. This includes the design of new ligands for metal catalysts and the exploration of earth-abundant and less toxic metals as catalysts. news-medical.net Furthermore, the integration of biocatalysis with traditional chemical catalysis in one-pot or tandem reactions holds significant promise for streamlining synthetic routes. news-medical.net The development of reusable and recyclable catalysts is also a key consideration for making these synthetic processes more economically and environmentally viable. uab.cat

Exploration of New Biological Targets

The piperidine scaffold, a key feature of this compound, is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. researchgate.netclinmedkaz.org While derivatives have been explored for various targets, the search for novel biological applications remains a vibrant area of research.

In silico methods, such as quantitative structure-activity relationship (QSAR) studies and pharmacophore modeling, are increasingly being used to predict the biological activities of new piperidine derivatives. nih.govbenthamscience.comclinmedkaz.org These computational approaches can help identify potential protein targets and guide the design of compounds with desired pharmacological profiles. clinmedkaz.org For instance, studies have predicted that certain piperidine derivatives may have applications in treating central nervous system disorders, cancer, and infectious diseases. clinmedkaz.orgclinmedkaz.org

Future research will likely involve screening this compound derivatives against a broader range of biological targets. This could include enzymes, receptors, ion channels, and transporters that have been implicated in various diseases. clinmedkaz.org For example, derivatives have shown potential as inhibitors of enzymes like farnesyltransferase and indoleamine 2,3-dioxygenase 1 (IDO1), which are relevant in cancer therapy. nih.govnih.gov Additionally, their potential as acetylcholinesterase inhibitors for the treatment of dementia is an active area of investigation. nih.gov The unique structural features of this compound, such as the carboxylic acid group, provide a handle for creating diverse libraries of compounds for high-throughput screening.

Development of Advanced Pharmaceutical Intermediates

This compound serves as a versatile building block in the synthesis of more complex and medicinally relevant molecules. fuaij.comontosight.ai Its protected nitrogen and the carboxylic acid side chain allow for a wide range of chemical modifications, making it a valuable intermediate in drug discovery and development. ontosight.ai

The Cbz (carboxybenzyl) protecting group on the piperidine nitrogen is stable under various reaction conditions but can be readily removed when needed, allowing for further functionalization of the nitrogen atom. researchgate.net The acetic acid side chain offers a point of attachment for creating amides, esters, and other functional groups, enabling the synthesis of diverse compound libraries. google.com

Future research will focus on utilizing this compound to construct novel and complex molecular architectures. This includes its incorporation into peptidomimetics, macrocycles, and other scaffolds with potential therapeutic applications. researchgate.net For example, it can be used in the synthesis of constrained peptides and cyclic prodrugs designed to improve cell permeability and pharmacokinetic properties. researchgate.net The development of efficient and scalable synthetic routes to these advanced intermediates will be crucial for their application in drug development programs.

Computational Chemistry and Modeling of this compound Derivatives

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, providing valuable insights into the structure, properties, and interactions of molecules. nih.govresearchgate.net These methods are being increasingly applied to the study of this compound and its derivatives.

QSAR studies can establish relationships between the chemical structure of piperidine derivatives and their biological activity, helping to identify key structural features that contribute to potency and selectivity. nih.govbenthamscience.com Pharmacophore modeling can be used to develop three-dimensional models of the essential features required for a molecule to bind to a specific biological target. nih.govbenthamscience.com This information can then be used to design new derivatives with improved binding affinity.

Molecular docking simulations can predict the binding mode of this compound derivatives to their target proteins, providing a rational basis for structure-based drug design. nih.gov Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling can be used to predict the pharmacokinetic and safety profiles of new compounds, helping to identify potential liabilities early in the drug discovery process. researchgate.net

Future research will likely see a greater integration of computational and experimental approaches. Computational models will be used to prioritize compounds for synthesis and biological testing, while experimental data will be used to refine and validate the computational models. This iterative cycle of design, synthesis, and testing will accelerate the discovery and development of new drugs based on the this compound scaffold.

Q & A

Q. What are the key physicochemical properties of N-Cbz-4-piperidineacetic acid relevant to laboratory handling?

this compound (CAS 63845-28-3) has a molecular formula of C₁₅H₁₉NO₄, molecular weight 277.32 g/mol, density 1.216 g/cm³, and boiling point 460.1±28.0 °C. It should be stored at 2–8°C to maintain stability and prevent decomposition. Its low vapor pressure (2.93E-09 mmHg at 25°C) reduces inhalation risks, but proper ventilation is still advised .

Q. What synthetic routes are commonly employed for preparing this compound?

A typical synthesis involves coupling 4-piperidineacetic acid with benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaOH or NaHCO₃) in tetrahydrofuran (THF) or dichloromethane (DCM). The reaction is monitored via TLC, and the product is purified using column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. What spectroscopic methods are recommended for characterizing this compound?

Key techniques include:

Q. What safety protocols are critical when handling this compound?

Use PPE (gloves, lab coat, goggles), avoid skin contact, and work in a fume hood. Waste must be segregated and disposed via certified hazardous waste services. Spills should be neutralized with inert absorbents (e.g., vermiculite) .

Q. How should researchers store this compound to ensure stability?

Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C. Desiccants (e.g., silica gel) prevent moisture absorption, which can hydrolyze the Cbz group. Avoid prolonged exposure to light .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-product formation during synthesis?

- Solvent Selection : Polar aprotic solvents (e.g., DCM) improve Cbz-Cl reactivity.

- Temperature Control : Maintain 0–5°C during coupling to suppress side reactions.

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate the reaction and reduce excess reagent requirements .

Q. What analytical strategies resolve contradictions in reported physicochemical data (e.g., melting points)?

- Differential Scanning Calorimetry (DSC) : Accurately determines melting points while assessing purity.

- Recrystallization : Purify samples using ethanol/water mixtures to isolate the compound from impurities.

- Cross-Validation : Compare data across multiple techniques (e.g., HPLC purity >98%) to confirm consistency .

Q. How does solvent choice influence reaction efficiency in this compound synthesis?

Solvent polarity affects reagent solubility and reaction kinetics. For example:

- THF : Enhances nucleophilicity of the piperidine nitrogen but may require longer reaction times.

- DCM : Provides faster reaction rates due to better Cbz-Cl solubility but requires strict temperature control .

Q. What methodologies assess the compound’s stability under varying experimental conditions?

Q. How can computational tools predict reactivity or interaction mechanisms of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。